1-(2-Ethylphenyl)-3-(pyridin-2-ylmethyl)urea
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Overview
Description
1-(2-Ethylphenyl)-3-(pyridin-2-ylmethyl)urea is a compound that belongs to the class of ureas, characterized by the presence of a urea functional group
Preparation Methods
The synthesis of 1-(2-Ethylphenyl)-3-(pyridin-2-ylmethyl)urea typically involves the reaction of 2-ethylphenyl isocyanate with pyridin-2-ylmethylamine. The reaction is usually carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired urea compound.
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
1-(2-Ethylphenyl)-3-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically the corresponding amides or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Substitution: The urea group in the compound can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Scientific Research Applications
1-(2-Ethylphenyl)-3-(pyridin-2-ylmethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-Ethylphenyl)-3-(pyridin-2-ylmethyl)urea exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
1-(2-Ethylphenyl)-3-(pyridin-2-ylmethyl)urea can be compared with other similar compounds, such as:
1-(2-Methylphenyl)-3-(pyridin-2-ylmethyl)urea: This compound has a similar structure but with a methyl group instead of an ethyl group. The difference in the alkyl group can lead to variations in reactivity and biological activity.
1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea: Here, the position of the pyridine ring is altered, which can affect the compound’s binding affinity and specificity for molecular targets.
1-(2-Ethylphenyl)-3-(quinolin-2-ylmethyl)urea: This compound features a quinoline ring instead of a pyridine ring, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-(pyridin-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-12-7-3-4-9-14(12)18-15(19)17-11-13-8-5-6-10-16-13/h3-10H,2,11H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYRPKJUDOZKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49823435 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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